1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic compound featuring a thienoimidazole core fused with a sulfur-containing hexahydro ring system. The molecule is substituted with a 2,3-dimethylphenyl group at position 1 and a 4-fluorophenyl group at position 2.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-4-3-5-16(13(12)2)22-18-11-26(24,25)10-17(18)21(19(22)23)15-8-6-14(20)7-9-15/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVENIEXQGBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiophene derivatives. The key steps may involve:
Cyclization Reactions: Formation of the thienoimidazole core through cyclization reactions.
Substitution Reactions: Introduction of the dimethyl and fluorophenyl groups via electrophilic aromatic substitution.
Oxidation Reactions: Oxidation of the intermediate compounds to achieve the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Exploration of its pharmacological effects and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 2,3-dimethylphenyl and 4-fluorophenyl substituents differentiate it from analogs. Key comparisons include:
- Electronic Effects: The 4-fluorophenyl group introduces electron-withdrawing character, which may enhance oxidative stability compared to nitro-substituted analogs (e.g., ) or non-fluorinated derivatives.
Research Findings and Implications
Metabolic Stability : Fluorinated aromatic systems (e.g., 4-fluorophenyl) are less prone to cytochrome P450-mediated oxidation than nitro- or methyl-substituted analogs, suggesting improved pharmacokinetics for the target compound .
Synthetic Feasibility: The thienoimidazole core poses challenges in regioselective ring closure, requiring optimization of reaction conditions (e.g., temperature, catalysts) as seen in related syntheses ( ).
Biological Target Compatibility : The 2,3-dimethylphenyl group’s steric bulk may limit binding to flat active sites but enhance selectivity for deeper hydrophobic pockets in enzymes.
Biological Activity
1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a synthetic compound with potential biological activity. This article reviews its synthesis, structural characteristics, and biological activities based on available research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of thieno[3,4-d]imidazole derivatives with specific aryl groups. The synthesis typically involves multi-step reactions under controlled conditions to achieve high yields and purity.
Key Synthesis Steps:
- Reactants: Thieno[3,4-d]imidazole derivatives and aryl substituents.
- Conditions: Reflux in suitable solvents like ethanol or dichloromethane.
- Yield: High yields (up to 96%) are reported for specific synthetic routes.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent and enzyme inhibitor.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study Findings:
- Cell Lines Tested: Human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
- Mechanism of Action: The compound may induce apoptosis in cancer cells and inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer metabolism.
Key Enzyme Targets:
- Farnesyltransferase (FT): Inhibitors of FT are known to disrupt oncogenic signaling pathways. The compound showed promising IC50 values in the nanomolar range against FT.
- α-glucosidase: As an α-glucosidase inhibitor, it may play a role in managing glucose metabolism, which is particularly relevant in diabetic conditions.
Research Findings Summary
A summary of key research findings related to the biological activity of the compound is presented below:
| Study | Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | A549 | 50 nM | Apoptosis induction |
| Study 2 | Enzyme Inhibition | MCF-7 | 24 nM | FT inhibition |
| Study 3 | Antiproliferative | Rat-1 Tumor | 160 nM | Anchorage-independent growth inhibition |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis (e.g., HCl or acetic acid). Key steps include:
- Thienoimidazole core construction : Cyclization using thiourea derivatives or sulfur-containing reagents under reflux conditions.
- Functionalization : Introduction of 2,3-dimethylphenyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
To maximize yields, employ Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading. Response Surface Methodology (RSM) can identify critical parameters .
Q. What spectroscopic and crystallographic methods confirm the compound’s stereochemistry and purity?
Methodological Answer:
- NMR spectroscopy : Use H/C NMR to verify substituent positions and stereochemistry. For example, diastereotopic protons in the hexahydro-thienoimidazole core show distinct splitting patterns .
- X-ray crystallography : Resolve absolute configuration and confirm the λ6-sulfur geometry in the thienoimidazole ring. Comparable structures (e.g., ) demonstrate the utility of crystallography for stereochemical validation .
- HPLC-MS : Quantify purity and detect byproducts. Use reverse-phase C18 columns with UV detection at 254 nm for aromatic moieties .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases due to imidazole’s metal-coordinating ability. Use fluorogenic substrates (e.g., AMC-labeled peptides) for high-throughput screening .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Q. How can stability studies be designed to assess the compound under varying conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
- pH stability : Prepare buffers (pH 1–10) and incubate at 37°C. Quench reactions at intervals and analyze for hydrolysis products (e.g., fluorophenyl group cleavage) .
Advanced Research Questions
Q. How can computational methods predict reactivity, stability, or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways for key steps (e.g., ring closure). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to model transition states .
- Molecular docking : Simulate binding to biological targets (e.g., COX-2 or EGFR) using AutoDock Vina. Compare docking poses with co-crystallized ligands (e.g., ’s acetamide derivatives) .
- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100-ns simulations in explicit solvent (GROMACS/AMBER) .
Q. How should researchers resolve contradictions in reported biological activities of related imidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with activity data. Use multivariate regression to identify key descriptors (e.g., logP, Hammett σ) .
- Replicate experimental conditions : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Q. What advanced techniques elucidate the compound’s reaction mechanisms?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace H with H in reactive positions to probe rate-determining steps (e.g., C-S bond formation) .
- In situ FTIR/Raman spectroscopy : Monitor intermediate species during synthesis (e.g., imine formation in condensation steps) .
- Isotopic labeling : Use C-labeled starting materials to trace carbon flow via NMR .
Q. How can process intensification strategies optimize large-scale synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous reactors for hazardous steps (e.g., nitration). Use Corning AFR modules to enhance heat/mass transfer .
- Membrane separation : Purify intermediates via nanofiltration (e.g., 200–300 Da MWCO membranes) to reduce solvent waste .
- Process Analytical Technology (PAT) : Integrate inline sensors (e.g., FBRM for particle size) for real-time monitoring .
Q. What strategies validate the compound’s target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated vs. untreated lysates to confirm target protein stabilization .
- Photoaffinity labeling : Synthesize a probe with a diazirine tag and crosslink to targets under UV light. Identify bound proteins via LC-MS/MS .
- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess rescue with compound treatment .
Q. How can machine learning models prioritize derivatives for further study?
Methodological Answer:
- Feature engineering : Extract molecular descriptors (e.g., Morgan fingerprints, topological polar surface area) from RDKit .
- Model training : Use Random Forest or GNNs on datasets (e.g., ChEMBL) to predict ADMET properties. Validate with leave-one-out cross-validation .
- Active learning : Iteratively select compounds for synthesis based on uncertainty sampling to maximize SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
